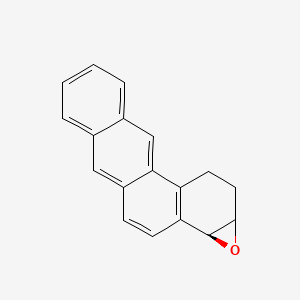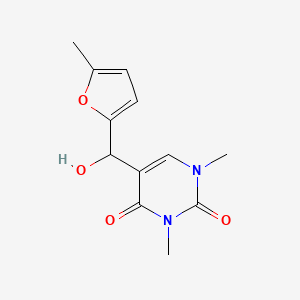
1,3-Dimethyl-4-((5-methylfuran-2-yl)hydroxymethyl)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-4-((5-methylfuran-2-yl)hydroxymethyl)uracil is a synthetic organic compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives have been widely studied for their potential biological and chemical applications. The compound features a uracil core with methyl and hydroxymethyl substitutions, which can significantly influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-((5-methylfuran-2-yl)hydroxymethyl)uracil typically involves multi-step organic reactions. One common approach is to start with the uracil core and introduce the methyl and hydroxymethyl groups through selective alkylation and hydroxymethylation reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the alkylation process. Hydroxymethylation can be achieved using formaldehyde in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as those involving palladium-catalyzed cross-coupling reactions, can be employed to introduce the desired functional groups. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,3-Dimethyl-4-((5-methylfuran-2-yl)hydroxymethyl)uracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for alkylation reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted uracil derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1,3-Dimethyl-4-((5-methylfuran-2-yl)hydroxymethyl)uracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antiviral and anticancer drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1,3-Dimethyl-4-((5-methylfuran-2-yl)hydroxymethyl)uracil involves its interaction with biological macromolecules, such as nucleic acids and proteins. The compound can form hydrogen bonds and other non-covalent interactions with these macromolecules, influencing their structure and function. The specific molecular targets and pathways involved depend on the particular biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
1,3-Dimethyluracil: Lacks the hydroxymethyl and furan groups, resulting in different chemical and biological properties.
4-Hydroxymethyluracil: Lacks the methyl and furan groups, leading to different reactivity and applications.
5-Methyluracil: Lacks the hydroxymethyl and dimethyl groups, affecting its chemical behavior and biological activity.
Uniqueness
1,3-Dimethyl-4-((5-methylfuran-2-yl)hydroxymethyl)uracil is unique due to the presence of both methyl and hydroxymethyl groups, as well as the furan ring. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
134924-77-9 |
|---|---|
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
5-[hydroxy-(5-methylfuran-2-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O4/c1-7-4-5-9(18-7)10(15)8-6-13(2)12(17)14(3)11(8)16/h4-6,10,15H,1-3H3 |
InChI 键 |
IXUUJAZOXKULBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C(C2=CN(C(=O)N(C2=O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)

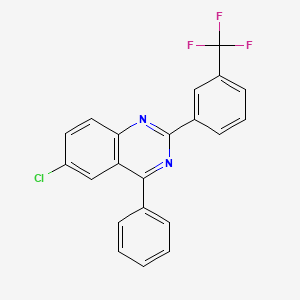

![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)
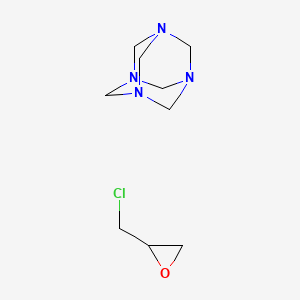
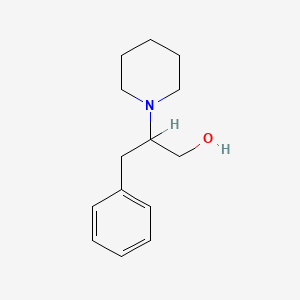
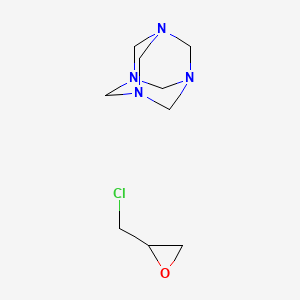
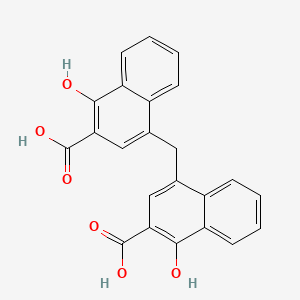
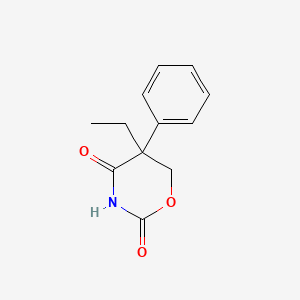

methanone](/img/structure/B12791111.png)
